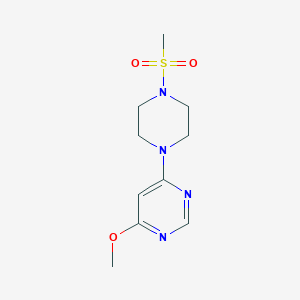
3-(2,6-dimethylmorpholine-4-carbonyl)-1-methyl-1H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,6-Dimethylmorpholine-4-carbonyl)-1-methyl-1H-indazole (DMMCI) is a heterocyclic compound that is part of the indazole family of compounds. It is a white crystalline solid with a melting point of 109°C. DMMCI is a versatile compound that has a wide range of applications in scientific research, including in the areas of drug discovery, organic synthesis, and biochemistry.
科学的研究の応用
3-(2,6-dimethylmorpholine-4-carbonyl)-1-methyl-1H-indazole has a wide range of applications in scientific research, including in the areas of drug discovery, organic synthesis, and biochemistry. It has been used as a building block for the synthesis of various organic compounds, such as amino acids, peptides, and nucleotides. 3-(2,6-dimethylmorpholine-4-carbonyl)-1-methyl-1H-indazole has also been used in the synthesis of various drugs, including anti-cancer agents and anti-inflammatory agents. In addition, it has been used in the synthesis of various enzymes, such as proteases and phosphatases.
作用機序
The mechanism of action of 3-(2,6-dimethylmorpholine-4-carbonyl)-1-methyl-1H-indazole is not well understood. However, it is thought to act by binding to the active site of enzymes, leading to the inhibition of their catalytic activity. This inhibition can lead to the inhibition of various biochemical and physiological processes, such as the regulation of gene expression and the regulation of cell metabolism.
Biochemical and Physiological Effects
3-(2,6-dimethylmorpholine-4-carbonyl)-1-methyl-1H-indazole has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the regulation of gene expression and cell metabolism. In addition, it has been shown to inhibit the activity of proteases and phosphatases, leading to the inhibition of various cellular processes, such as protein degradation and cell signaling.
実験室実験の利点と制限
3-(2,6-dimethylmorpholine-4-carbonyl)-1-methyl-1H-indazole has several advantages for use in laboratory experiments. It is a versatile compound that can be synthesized using a variety of methods. It is also a relatively stable compound that is not easily degraded or oxidized. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in aqueous solutions, and it is not very soluble in organic solvents.
将来の方向性
There are a number of potential future directions for the use of 3-(2,6-dimethylmorpholine-4-carbonyl)-1-methyl-1H-indazole in scientific research. It could be used in the development of new drugs and the synthesis of new organic compounds. It could also be used in the development of new enzymes and the study of enzyme inhibition. In addition, it could be used in the study of gene regulation and cell metabolism. Finally, it could be used in the development of new technologies, such as biosensors and nanotechnology.
合成法
3-(2,6-dimethylmorpholine-4-carbonyl)-1-methyl-1H-indazole can be synthesized by a variety of methods, including the Mitsunobu reaction, the Biginelli reaction, and the Buchwald-Hartwig reaction. The Mitsunobu reaction is a process that involves the reaction of a nucleophile with an electrophile in the presence of an acid catalyst. The Biginelli reaction is a three-component reaction that involves the reaction of an aldehyde, an α-ketoester, and a substituted urea. The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling reaction that involves the reaction of an aryl halide with an amine.
特性
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(1-methylindazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-10-8-18(9-11(2)20-10)15(19)14-12-6-4-5-7-13(12)17(3)16-14/h4-7,10-11H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVTZKRDGSNEHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=NN(C3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-dimethylmorpholine-4-carbonyl)-1-methyl-1H-indazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(5-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6458620.png)

![1-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-1H-imidazole](/img/structure/B6458638.png)
![2-cyclopropyl-N-[2-(4-fluorophenoxy)ethyl]pyrimidin-4-amine](/img/structure/B6458646.png)
![1-(cyclopropanesulfonyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane](/img/structure/B6458653.png)
![1-(cyclopropanesulfonyl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1,4-diazepane](/img/structure/B6458661.png)
![{1-[(2,5-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride](/img/structure/B6458662.png)
![4-methyl-1-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B6458667.png)
![N-[1-(5-chloro-1,3-benzoxazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B6458671.png)
![N-[1-(6-chloroquinoxalin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B6458675.png)
![N,N-dimethyl-6-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyridazin-3-amine](/img/structure/B6458679.png)
![4-(2-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine](/img/structure/B6458706.png)
![4-(6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine](/img/structure/B6458714.png)
![1-(cyclopropanesulfonyl)-4-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1,4-diazepane](/img/structure/B6458718.png)